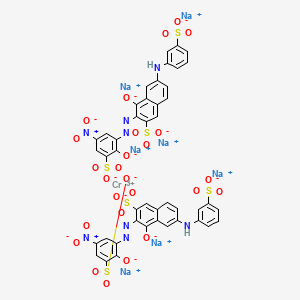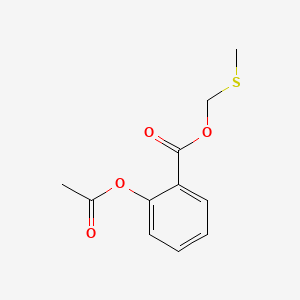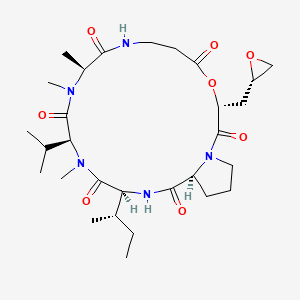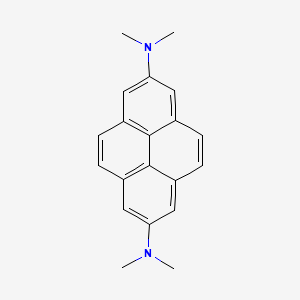![molecular formula C8H5N3O3 B14453192 5-Oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid CAS No. 72668-03-2](/img/structure/B14453192.png)
5-Oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid is a synthetic compound belonging to the pyridopyrimidine class. It is characterized by its unique structure, which includes a pyridine ring fused to a pyrimidine ring, with a carboxylic acid group at the 6th position and a keto group at the 5th position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid typically involves the condensation of 2-R1-6-R2-5-acetyl-4-aminopyrimidines with ethyl oxalate in the presence of sodium methoxide (MeONa) or sodium ethoxide (EtONa) . This reaction leads to the formation of the desired pyridopyrimidine structure with high efficiency.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
5-Oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the keto group to form alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can react with the carboxylic acid group under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridopyrimidines, alcohol derivatives, and oxidized forms of the original compound .
Wissenschaftliche Forschungsanwendungen
5-Oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 5-Oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with bacterial DNA synthesis pathways. The compound inhibits DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis, ultimately resulting in bacterial cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piromidic Acid: A pyridopyrimidine derivative with similar antibacterial properties.
Pipemidic Acid: Another pyridopyrimidine compound used for treating urinary tract infections.
8-Ethyl-5-oxo-2-(pyrrolidin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid: A derivative with enhanced activity against gram-negative bacteria.
Uniqueness
5-Oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid stands out due to its specific substitution pattern and its potent antibacterial activity. Its ability to inhibit DNA synthesis makes it a valuable compound in medicinal chemistry and a promising candidate for further drug development .
Eigenschaften
CAS-Nummer |
72668-03-2 |
|---|---|
Molekularformel |
C8H5N3O3 |
Molekulargewicht |
191.14 g/mol |
IUPAC-Name |
5-oxo-8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C8H5N3O3/c12-6-4-1-9-3-11-7(4)10-2-5(6)8(13)14/h1-3H,(H,13,14)(H,9,10,11,12) |
InChI-Schlüssel |
QNTJNRVUVPHJST-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=O)C2=CN=CN=C2N1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octa-2,4-dienethioate](/img/structure/B14453143.png)

![[(Pent-1-en-1-yl)sulfanyl]benzene](/img/structure/B14453148.png)



![9-(Hex-1-en-1-yl)-9-borabicyclo[3.3.1]nonane](/img/structure/B14453169.png)

![4-[1-(4-Methoxyphenyl)-2,2-diphenylethyl]phenol](/img/structure/B14453176.png)

![Butanedioic acid, 2,2'-[1,3-propanediylbis(oxy-4,1-phenylene)]bis-](/img/structure/B14453188.png)
![3-Chloro-2,4-dioxa-3-phosphaspiro[5.5]undec-8-ene](/img/structure/B14453196.png)
